molecular formula C15H10F3N B15146253 2-phenyl-6-(trifluoromethyl)-1H-indole

2-phenyl-6-(trifluoromethyl)-1H-indole

Cat. No.: B15146253
M. Wt: 261.24 g/mol
InChI Key: ZVXGTNICAFZWJF-UHFFFAOYSA-N
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Description

2-phenyl-6-(trifluoromethyl)-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-(trifluoromethyl)-1H-indole typically involves the reaction of 2-bromomethyl-pyridine derivatives with enol carbamates under visible-light-mediated conditions . This method avoids the use of organometallic photosensitizers and yields tetra- and pentacyclic products in moderate to good overall yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinated starting materials and cyclization reactions to introduce the indole ring system. The process may include steps such as halogenation, nucleophilic substitution, and cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated quinolines, substituted indoles, and various polycyclic compounds .

Scientific Research Applications

2-phenyl-6-(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-6-(trifluoromethyl)-1H-indole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The indole ring system interacts with biological receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

2-phenyl-6-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-7-6-11-8-13(19-14(11)9-12)10-4-2-1-3-5-10/h1-9,19H

InChI Key

ZVXGTNICAFZWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

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